Sigmoidin A is a highly specialized, double-prenylated derivative of the flavanone eriodictyol, primarily utilized in commercial and research procurement as a critical reference standard for investigating the pharmacological impact of lipophilic prenyl group additions on flavonoid backbones [1]. Unlike common, highly polar flavonoids, its dual prenylation at the B-ring fundamentally alters its solubility, membrane permeability, and binding affinity for lipid-processing enzymes. Buyers typically procure Sigmoidin A to benchmark structure-activity relationships (SAR) in anti-obesity, anti-inflammatory, and prooxidant assay models where the unprenylated parent compounds fail to exhibit adequate target engagement [1].
Substituting Sigmoidin A with its unprenylated parent, eriodictyol, or generic flavonoid aglycones leads to severe assay discrepancies and irreproducible target engagement [1]. The absence of the two 3-methyl-2-butenyl (prenyl) chains in generic substitutes drastically reduces their lipophilicity, preventing effective interaction with hydrophobic enzyme pockets such as those in pancreatic lipase and 5-lipoxygenase (5-LOX) [1],. Consequently, using standard flavonoids as cost-saving alternatives in lipid-metabolism or selective 5-LOX screening models will yield false negatives and fail to replicate the order-of-magnitude potency shifts strictly dependent on Sigmoidin A's specific B-ring prenylation [1].
In standardized in vitro anti-obesity screening workflows, Sigmoidin A demonstrates an IC50 of 4.5 ± 0.87 µM against pancreatic lipase, outperforming its unprenylated parent compound eriodictyol (IC50 = 134 ± 19.39 µM) by a factor of 30 [1].
| Evidence Dimension | Pancreatic lipase inhibition potency (IC50) |
| Target Compound Data | 4.5 ± 0.87 µM |
| Comparator Or Baseline | Eriodictyol (134 ± 19.39 µM) |
| Quantified Difference | ~30-fold increase in inhibitory potency |
| Conditions | In vitro pancreatic lipase inhibition assay |
Procuring the prenylated form is essential for metabolic disease screening, as the unprenylated baseline lacks the lipophilicity required for meaningful enzyme engagement.
For topical formulation and in vivo inflammation modeling, Sigmoidin A applied at 0.25 mg/ear reduced TPA-induced oedema by 89%, whereas the industry-standard benchmark indomethacin required double the dose (0.5 mg/ear) to achieve only an 83% reduction .
| Evidence Dimension | In vivo oedema reduction |
| Target Compound Data | 89% reduction at 0.25 mg/ear |
| Comparator Or Baseline | Indomethacin (83% reduction at 0.5 mg/ear) |
| Quantified Difference | Superior efficacy at 50% of the benchmark dose |
| Conditions | TPA-induced mouse ear oedema model |
Allows researchers to benchmark novel topical anti-inflammatory formulations against a highly potent, non-steroidal natural product standard.
In cell-free redox cycling assays, Sigmoidin A actively reduces Cu(II) to Cu(I) to induce concentration-dependent DNA strand scission, resulting in an order-of-magnitude higher cytotoxicity in melanocyte and macrophage cancer cell lines compared to the unprenylated eriodictyol baseline.
| Evidence Dimension | Cancer cell cytotoxicity via prooxidative mechanism |
| Target Compound Data | 10-fold higher cytotoxicity |
| Comparator Or Baseline | Eriodictyol (Baseline cytotoxicity) |
| Quantified Difference | Order-of-magnitude (10x) increase |
| Conditions | Cu(II)-dependent pBR322 plasmid DNA strand scission and cell viability assays |
Provides a reliable, highly active prooxidant reference material for oncology screening panels evaluating copper-dependent DNA degradation.
Despite the addition of bulky lipophilic prenyl groups that alter its physical handling and solubility, Sigmoidin A maintains a 93% inhibition rate in standard DPPH free radical scavenging assays, statistically equivalent to the hydrophilic benchmark quercetin 3-O-glucoside (92% inhibition) .
| Evidence Dimension | DPPH radical scavenging |
| Target Compound Data | 93% inhibition |
| Comparator Or Baseline | Quercetin 3-O-glucoside (92% inhibition) |
| Quantified Difference | 1% absolute difference (functional equivalence) |
| Conditions | Stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical reduction test |
Confirms that buyers do not sacrifice core antioxidant reactivity when procuring this lipophilic, membrane-permeable flavonoid derivative.
Due to its ~30-fold higher potency against pancreatic lipase compared to unprenylated flavanones, Sigmoidin A is the correct choice for calibrating in vitro lipid metabolism assays and benchmarking novel lipophilic enzyme inhibitors [1].
Where standard NSAIDs like indomethacin require higher doses for topical efficacy, Sigmoidin A serves as a superior procurement choice for modeling selective 5-LOX inhibition in TPA-induced dermal inflammation panels .
Sigmoidin A provides a dual-action baseline—maintaining 93% DPPH scavenging equivalence while drastically increasing lipophilicity—making it an essential standard for SAR workflows evaluating how B-ring prenylation alters membrane permeability and target engagement [1], .